4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide
Overview
Description
4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique chemical structure, which includes a methoxy group, a nitrophenyl group, and a sulfamoyl group attached to a benzamide core.
Preparation Methods
The synthesis of 4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-phenylamine to produce the amide. The nitrophenylsulfamoyl group is introduced through a sulfonation reaction using chlorosulfonic acid and subsequent nitration with nitric acid .
Chemical Reactions Analysis
4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide can be compared to similar compounds such as:
4-methoxy-3-nitrophenyl methyl sulfone: This compound has a similar nitrophenyl group but lacks the sulfamoyl and benzamide groups.
4-nitrophenyl phenyl sulfone: This compound contains a nitrophenyl group and a phenyl sulfone group but does not have the methoxy or benzamide groups.
3-nitrophenyl sulfone: This compound has a nitrophenyl group and a sulfone group but lacks the methoxy and benzamide groups.
Properties
IUPAC Name |
4-methoxy-3-[(3-nitrophenyl)sulfamoyl]-N-phenylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-18-11-10-14(20(24)21-15-6-3-2-4-7-15)12-19(18)30(27,28)22-16-8-5-9-17(13-16)23(25)26/h2-13,22H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCBGIZBIZXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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